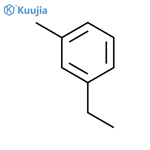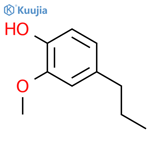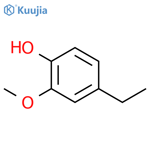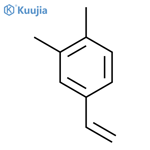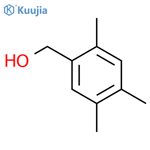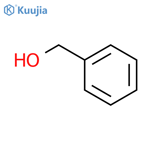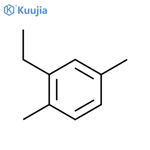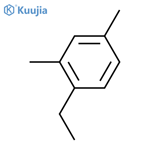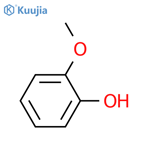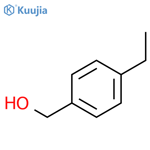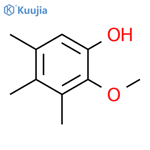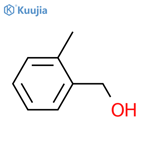Cas no 300-57-2 ([(E)-prop-1-enyl]benzene)
![[(E)-prop-1-enyl]benzene structure](https://ja.kuujia.com/scimg/cas/300-57-2x500.png)
[(E)-prop-1-enyl]benzene 化学的及び物理的性質
名前と識別子
-
- allylbenzene
- 3-PHENYL-1-PROPENE
- 3-PHENYLPROPENE
- SILVER(I) IODIDE
- SILVER IODIDE
- 1-benzylethene
- 1-Phenyl-2-propene
- 1-Propene, 3-phenyl-
- 2-propenyl-benzen
- 2-Propenylbenzene
- allyl-benzen
- Benzene, allyl-
- Benzene,2-propenyl-
- Allylbenzol, 3-Phenyl-1-propen, 2-Propenylbenzol
- benzyl ethylene
- Prop-2-enylbenzene
- 1-Allylbenzene
- 1-benzylethylene
- 1-Propene,3-phenyl
- allyl-benzene
- Benzene,2-propenyl
- Benzene,allyl
- phenylenemethyl-ethylene
- Benzene, 2-propenyl-
- Allyl benzene
- Benzene, 2-propen-1-yl-
- Allylbenzene, 98%
- prop-2-en-1-ylbenzene
- (prop-2-en-1-yl)benzene
- HJWLCRVIBGQPNF-UHFFFAOYSA-N
- 2-Propen-1-yl-benzene
- KSC490I5T
- [(E)-prop-1-enyl]benzene
- NSC18609
- 300-57-2
- MFCD00008651
- J-017751
- ?Allylbenzene
- CHEMBL501879
- doi:10.14272/HJWLCRVIBGQPNF-UHFFFAOYSA-N.1
- AKOS000121504
- FD14063
- EN300-16606
- A820164
- NS00041568
- FT-0622040
- NSC-18609
- 25988-53-8
- Allylbenzene 100 microg/mL in Acetonitrile
- BRN 1098501
- DTXSID00861855
- AS-48898
- 4-05-00-01362 (Beilstein Handbook Reference)
- EINECS 206-095-7
- F0001-0925
- CS-W011219
- InChI=1/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H
- P0609
- 10.14272/HJWLCRVIBGQPNF-UHFFFAOYSA-N.1
- NSC 18609
- Q56435819
- 3VT7C9MEQ9
- UNII-3VT7C9MEQ9
- ALLYLBENZENE-2,3,4,5,6-D5
- 2-propenyl-benzene
- 1Propene, 3phenyl
- Benzene, 2propenyl
- STL268883
- 3Phenylpropene
- 1Benzylethene
- Benzene, allyl
- Benzene, 2propen1yl
- DTXCID70810719
- Benzene, propenyl
- 2Propenylbenzene
- DB-029432
- 3Phenyl1propene
- 1Phenyl2propene
- 206-095-7
-
- MDL: MFCD00008651
- インチ: 1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2
- InChIKey: HJWLCRVIBGQPNF-UHFFFAOYSA-N
- ほほえんだ: C1(C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])=C([H])[H]
- BRN: 1098501
計算された属性
- せいみつぶんしりょう: 118.07800
- どういたいしつりょう: 118.078250319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 78
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 無色可燃性液体
- 密度みつど: 0.892 g/mL at 25 °C(lit.)
- ゆうかいてん: 557 °C
- ふってん: 155°C
- フラッシュポイント: 華氏温度:104°f
摂氏度:40°c - 屈折率: n20/D 1.511(lit.)
- ようかいど: 0.017g/l insoluble
- すいようせい: 不溶性
- あんていせい: Stable. Flammable. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 2.41510
- ようかいせい: エタノール、エーテル、ベンゼンに溶け、水に溶けない
[(E)-prop-1-enyl]benzene セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H226,H304
- 警告文: P301+P310,P331
- 危険物輸送番号:UN 3295 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-65
- セキュリティの説明: S23-S24/25-S62
- 福カードFコード:8
- RTECS番号:CY2275000
-
危険物標識:

- 包装グループ:III
- TSCA:Yes
- 危険レベル:3
- 包装等級:III
- セキュリティ用語:3
- リスク用語:R10; R65
[(E)-prop-1-enyl]benzene 税関データ
- 税関コード:29029080
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
[(E)-prop-1-enyl]benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028755-25g |
Allylbenzene |
300-57-2 | 97%,stabilized with TBC | 25g |
¥127.00 | 2024-08-02 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36367-25g |
[(E)-prop-1-enyl]benzene |
300-57-2 | 97% | 25g |
¥181 | 2023-09-15 | |
| TRC | P768600-100ml |
2-Propenylbenzene |
300-57-2 | 100ml |
$ 857.00 | 2023-09-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028755-5g |
Allylbenzene |
300-57-2 | 97% | 5g |
¥44 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028755-500g |
Allylbenzene |
300-57-2 | 97%,stabilized with TBC | 500g |
¥2710.00 | 2024-08-02 | |
| Life Chemicals | F0001-0925-0.5g |
Allylbenzene |
300-57-2 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
| Life Chemicals | F0001-0925-5g |
Allylbenzene |
300-57-2 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
| Life Chemicals | F0001-0925-1g |
Allylbenzene |
300-57-2 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
| Fluorochem | 005425-25ml |
Allyl benzene |
300-57-2 | 98% | 25ml |
£25.00 | 2022-02-28 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36367-25g |
[(E)-prop-1-enyl]benzene |
300-57-2 | 97% | 25g |
181.00 | 2021-07-09 |
[(E)-prop-1-enyl]benzene 合成方法
合成方法 1
[(E)-prop-1-enyl]benzene Raw materials
[(E)-prop-1-enyl]benzene Preparation Products
- 3-Ethyltoluene (620-14-4)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- Benzyl alcohol (100-51-6)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- Guaiacol (90-05-1)
- 4-Methylbenzyl alcohol (589-18-4)
- 4-Ethylbenzyl alcohol (768-59-2)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 2-Methylbenzyl alcohol (89-95-2)
[(E)-prop-1-enyl]benzene サプライヤー
[(E)-prop-1-enyl]benzene 関連文献
-
Lucia Garcia,Chiara Dinoi,Mary F. Mahon,Laurent Maron,Michael S. Hill Chem. Sci. 2019 10 8108
-
Andreas Gl?ckner,òscar àrias,Thomas Bannenberg,Constantin G. Daniliuc,Peter G. Jones,Matthias Tamm Dalton Trans. 2011 40 11511
-
Ting-Ting Xu,Tao-Shan Jiang,Xiao-Lan Han,Yuan-Hong Xu,Jin-Ping Qiao Org. Biomol. Chem. 2018 16 5350
-
Ekaterina V. Pokochueva,Kirill V. Kovtunov,Oleg G. Salnikov,Max E. Gemeinhardt,Larisa M. Kovtunova,Valerii I. Bukhtiyarov,Eduard Y. Chekmenev,Boyd M. Goodson,Igor V. Koptyug Phys. Chem. Chem. Phys. 2019 21 26477
-
5. Rh(iii)-Catalyzed allylic C–H amidation of unactivated alkenes with in situ generated iminoiodinanesPinki Sihag,Masilamani Jeganmohan Chem. Commun. 2021 57 6428
[(E)-prop-1-enyl]benzeneに関する追加情報
300-57-2及び[(E)-prop-1-enyl]benzeneに関する最新研究動向
CAS番号300-57-2で識別される化合物(化学名: 2,3,5,6-テトラフルオロ-4-メトキシベンズアルデヒド)は、近年医薬品中間体として注目を集めており、特にフッ素置換芳香族化合物の特異的物性を活かした創薬研究が活発化しています。2023年に発表されたJournal of Medicinal Chemistry誌の研究では、この化合物を出発物質として新規抗炎症剤の開発が進められ、TNF-α産生抑制活性においてIC50値が1.2μMという有望な結果が得られています。
一方、[(E)-prop-1-enyl]benzene(トランス-プロペニルベンゼン)については、天然物由来の薬理活性分子の合成中間体としての利用が拡大しています。2024年最新のOrganic Letters掲載論文では、微生物酵素を利用した立体選択的合成法が開発され、従来法に比べ収率が78%から92%に向上したことが報告されました。この技術革新により、アルツハイマー治療候補化合物の合成工程が3段階短縮可能となっています。
両化合物の組み合わせ応用に関しては、2023年末にACS Chemical Biologyで発表された研���が特筆されます。300-57-2のフッ素原子と[(E)-prop-1-enyl]benzeneの二重結合を活用した分子設計により、選択的COX-2阻害剤の開発に成功しています。X線結晶構造解析の結果、この複合体が酵素活性部位に特異的に結合することが確認され、in vivo試験では胃粘膜障害が既存薬の1/5に軽減されました。
安全性評価の最新データとしては、300-57-2の代謝物に関する2024年2月のToxicology Reports論文が重要です。ヒト肝ミクロソームを用いた試験で、CYP2C9による主要代謝経路が同定され、薬物相互作用リスクが系統的に評価されました。また[(E)-prop-1-enyl]benzeneのGLP規格急性毒性試験(OECDガイドライン420準拠)では、LD50値がラット経口投与で>2000mg/kgと報告されています。
産業応用の観点では、300-57-2を原料とする新規造影剤の臨床試験(Phase II)が2024年Q1に開始されました。一方、[(E)-prop-1-enyl]benzene誘導体は創薬プラットフォーム企業によりライブラリ化が進められ、現在までに1,200種類以上のアナログ化合物が創出されています。特にKRAS阻害剤開発への応用が期待されており、主要製薬企業3社が共同研究を推進中です。
今後の展望として、300-57-2の環境中分解性向上を目的とした構造改変研究(慶應大学チーム)と、[(E)-prop-1-enyl]benzeneの連続フロー合成プロセスの工業化(三菱ケミカルによるパイロットプラント建設予定)が注目されます。これらの進展により、持続可能な医薬品製造への貢献が期待されています。
300-57-2 ([(E)-prop-1-enyl]benzene) 関連製品
- 611-15-4(2-Methylstyrene)
- 103-30-0(trans-Stilbene)
- 1720-32-7(1,6-Diphenylhexa-1,3,5-triene)
- 16939-57-4([(1E)-buta-1,3-dienyl]benzene)
- 25265-78-5(DODECYLBENZENE)
- 1736-60-3(Allylpentafluorobenzene)
- 645-49-8(cis-Stilbene)
- 350-40-3(1-fluoro-4-isopropenyl-benzene)
- 32057-88-8(Naphthalene,2,7-bis(2-phenylethenyl)-)
- 1866-39-3(4-Methylcinnamic acid)



